molecular formula C17H15Cl2NO B139784 (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide CAS No. 674768-11-7

(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide

Cat. No. B139784
M. Wt: 320.2 g/mol
InChI Key: QTQHFJQQMCUQEY-SJKOYZFVSA-N
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Description

The compound “(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide” is a chemical compound . Unfortunately, there is not much specific information available about this compound .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a stereoselective process for the synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is described . The key steps involve the synthesis of sulfinyl imine from (S)-tetralone and ®-tert-butylsulfinamide, and its stereoselective reduction with 9-BBN .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Heterocyclic Naphthalimides in Medicinal Applications

Naphthalimide compounds, known for their nitrogen-containing aromatic heterocycles, show extensive potential in medicinal applications. They interact with various biological molecules through noncovalent bonds, leading to their exploration as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Some naphthalimide derivatives have reached clinical trials for cancer treatment, while others are being investigated as diagnostic agents, artificial ion receptors, and cell imaging agents, highlighting their versatility and expanding role in medicinal chemistry (Gong et al., 2016).

Environmental Impact of Polychlorinated Naphthalenes (PCNs)

Polychlorinated naphthalenes, structurally related to naphthalene, are environmental pollutants with toxic effects similar to dioxins. They are persistent in the environment and can accumulate through the food chain, leading to human exposure primarily through diet. Research emphasizes the need for further investigation into the dietary intake and potential health effects of PCNs, indicating ongoing concerns about their environmental and health impacts (Domingo, 2004).

Photophysical Properties of Naphthalimide Derivatives

The study of the photophysical properties of N-phenyl-1,8-naphthalimides, aiming to develop dual fluorescent dyes, demonstrates the potential of naphthalimide derivatives in bioimaging and diagnostics. This research area focuses on the synthesis and optimization of naphthalimide-based dyes for dual fluorescence, facilitating their application in molecular fluorescence and the study of biological processes (Begaye et al., 2010).

Genotoxic Potential of Naphthoquinone

Investigations into the genotoxic potential of 1,4-naphthoquinone, a derivative of naphthalene, provide insights into its effects on DNA. While it does not induce gene mutations, it has shown clastogenic responses in vitro, suggesting a mechanism of toxicity through reactive oxygen species (ROS) generation. This research highlights the importance of understanding the molecular mechanisms of toxicity for naphthalene derivatives (Fowler et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

N-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-15-7-5-11(9-16(15)19)12-6-8-17(20-10-21)14-4-2-1-3-13(12)14/h1-5,7,9-10,12,17H,6,8H2,(H,20,21)/t12-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQHFJQQMCUQEY-SJKOYZFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470084
Record name (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide

CAS RN

674768-11-7
Record name (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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